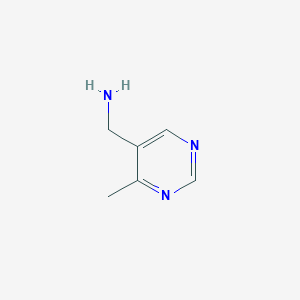

(4-Methylpyrimidin-5-yl)methanamine

Description

BenchChem offers high-quality (4-Methylpyrimidin-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylpyrimidin-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOITEPHVJPFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: High-Purity Synthesis of Thiamine Hydrochloride via the Modified Grewe/Matsukawa Route

Abstract

This application note details the industrial-standard protocol for synthesizing Thiamine Hydrochloride (Vitamin B1) utilizing Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) as the core pyrimidine block. Unlike total synthesis routes starting from basic nitriles, this protocol focuses on the critical thiazole ring construction via the Matsukawa modification of the Grewe synthesis. This method employs Carbon Disulfide (

Introduction & Strategic Rationale

Thiamine is a critical cofactor in carbohydrate metabolism.[1] Its industrial synthesis is dominated by convergent strategies where a pre-formed pyrimidine core is coupled with a thiazole precursor.

The Grewe Diamine route is preferred in modern pharmaceutical manufacturing for three reasons:

-

Atom Economy: It utilizes the aminomethyl group of the diamine to anchor the sulfur source (

), reducing the need for exotic leaving groups. -

Regiocontrol: The intramolecular cyclization driven by the chloroketone ensures the correct isomer is formed, minimizing downstream purification costs.

-

Scalability: The intermediates are generally stable crystalline solids or manageable oils, unlike the volatile intermediates found in the Williams-Cline synthesis.

Chemical Mechanism

The reaction proceeds through a Dithiocarbamate Intermediate . The primary amine on the Grewe diamine attacks

Figure 1: Mechanistic pathway from Grewe Diamine to Thiamine via Dithiocarbamate formation.

Materials & Safety Protocols

Critical Safety Warning: Carbon Disulfide ( )

DANGER:

-

Engineering Controls: All reactions involving

must be performed in a closed reactor system vented to a caustic scrubber (NaOH trap) to neutralize evolved -

PPE: Silver Shield® laminate gloves are required; standard nitrile gloves provide insufficient protection against

permeation.

Reagent List

| Reagent | Purity | Role |

| Grewe Diamine | >98% | Pyrimidine precursor |

| Carbon Disulfide ( | >99% | Sulfur donor |

| 3-chloro-5-acetoxypentan-2-one | >95% | Thiazole carbon backbone |

| Ammonium Hydroxide (25%) | ACS Grade | Base catalyst |

| Hydrochloric Acid (37%) | ACS Grade | Hydrolysis & Salt formation |

| Ethanol/Water | HPLC Grade | Solvent system |

Experimental Protocol

Phase A: Formation of the Dithiocarbamate

This step installs the sulfur atom onto the aminomethyl group of the Grewe diamine.

-

Charge Reactor: In a jacketed glass reactor equipped with an overhead stirrer and reflux condenser (connected to a scrubber), dissolve 10.0 g (72.4 mmol) of Grewe Diamine in 40 mL of Ethanol .

-

Base Addition: Add 12.0 mL of Ammonium Hydroxide (25%) . Stir at room temperature (20–25°C) for 15 minutes to ensure deprotonation.

-

Sulfuration: Dropwise add 6.0 mL (99.5 mmol) of Carbon Disulfide over 30 minutes.

-

Observation: The solution will turn yellow/orange as the dithiocarbamate forms.

-

Control: Maintain internal temperature <30°C to prevent side reactions.

-

-

Equilibration: Stir for an additional 1 hour at room temperature.

Phase B: Alkylation & Cyclization

This step reacts the sulfur intermediate with the chloroketone to close the thiazole ring.

-

Addition: Add 14.5 g (81.2 mmol) of 3-chloro-5-acetoxypentan-2-one to the reaction mixture.

-

Heating: Slowly ramp the temperature to 60°C over 30 minutes.

-

Reaction: Hold at 60–65°C for 4 hours.

Phase C: Hydrolysis & Salt Formation

The intermediate currently has an acetyl protecting group on the hydroxyl tail. This must be removed.

-

Acidification: Cool the mixture to 20°C. Cautiously add 15 mL of concentrated HCl (37%) .

-

Exotherm: Reaction is exothermic.[1] Control addition rate to keep T < 40°C.

-

-

Hydrolysis: Heat the acidic mixture to 80°C (Reflux) for 2 hours. This cleaves the acetyl ester and ensures full aromatization of the thiazole ring.

-

Crystallization:

-

Concentrate the solution under vacuum to approximately 50% volume.

-

Add 50 mL of Acetone or Isopropanol as an anti-solvent.

-

Cool slowly to 0–5°C and hold for 4 hours.

-

-

Isolation: Filter the white crystalline precipitate. Wash with cold acetone (2 x 10 mL).

-

Drying: Dry under vacuum at 50°C for 6 hours.

Expected Yield: 18.0 – 20.0 g (75–83%) Appearance: White to off-white crystalline powder.

Quality Control & Analytical Methods

To ensure pharmaceutical grade quality, the product must be validated for purity and the absence of the "dimer" impurity (Thiochrome).

HPLC Method (USP/EP Aligned)

Thiamine is highly polar; ion-pairing reagents are necessary for retention on C18 columns.

| Parameter | Condition |

| Column | C18 End-capped (e.g., Inertsil ODS-3), 150 x 4.6 mm, 5µm |

| Mobile Phase A | 0.02 M Sodium Phosphate Buffer (pH 2.8) + 5mM Sodium Hexanesulfonate (Ion Pair) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic 90% A / 10% B (or gradient 5% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm (Purity) / Fluorescence (Ex 365, Em 435) for trace impurities |

| Retention Time | ~5-7 minutes for Thiamine |

QC Workflow Diagram

Figure 2: Quality Control Decision Tree for Thiamine Synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dithiocarbamate formation | Ensure Base/CS2 stoichiometry is correct. Increase Phase A time. |

| Yellow Product | Oxidation or Sulfur impurities | Wash crystals thoroughly with acetone. Ensure |

| Sticky Solid | Residual Acetyl group | Increase hydrolysis time (Phase C) or temperature. |

| Dimer Impurity | Oxidation during reaction | Sparge solvents with Nitrogen; minimize exposure to air during the basic phase. |

References

-

Matsukawa, T., & Iwatsu, T. (1951). "Studies on Vitamin B1 and Related Compounds. XIX. Synthesis of Thiamine." Journal of the Pharmaceutical Society of Japan. (Historical Basis).

-

Eggersdorfer, M., et al. "Vitamins." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial Process Standards).

-

Zhu, L., et al. (2023).[1] "An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1." Engineering. (Modern Flow Chemistry Adaptation).

-

United States Pharmacopeia (USP). "Thiamine Hydrochloride Monograph." (Analytical Methods).[7][8][9][10][11]

-

Ofitserova, M., & Nerkar, S. "Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC."[12] LCGC International. (HPLC Methodology).

Sources

- 1. engineering.org.cn [engineering.org.cn]

- 2. Mechanism of the neurotoxic and hepatotoxic effects of carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1 - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. glsciences.com [glsciences.com]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. US20180340209A1 - Mass spectrometry method for measuring thiamine in body fluid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

The Pyrimidine Pivot: Harnessing 4-Amino-5-aminomethyl-2-methylpyrimidine as a Strategic Scaffold in Drug Design

Introduction: Beyond a Vitamin Precursor

For decades, 4-Amino-5-aminomethyl-2-methylpyrimidine has been a cornerstone in the industrial synthesis of Thiamine (Vitamin B1), an essential micronutrient for human health.[1][2] This seemingly humble pyrimidine derivative, however, possesses a structural elegance and chemical reactivity that transcends its role as a mere building block for a vitamin. Its inherent features—a primary aromatic amine, a reactive aminomethyl group, and a decorated pyrimidine core—position it as a "privileged scaffold" in the parlance of medicinal chemistry.[3][4] Such scaffolds are molecular frameworks that can be readily modified to interact with a variety of biological targets, offering a powerful starting point for the discovery of novel therapeutics.[5]

This technical guide moves beyond the well-trodden path of thiamine synthesis to explore the broader utility of 4-Amino-5-aminomethyl-2-methylpyrimidine in modern drug design. We will delve into its application as a versatile starting material for creating diverse compound libraries targeting a range of diseases, from infectious agents to oncological pathways. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Core Attributes of a Privileged Scaffold

The utility of 4-Amino-5-aminomethyl-2-methylpyrimidine in drug design stems from its distinct structural and chemical properties:

-

Multiple Points for Diversification: The molecule offers three primary sites for chemical modification: the C4-amino group, the aminomethyl side chain at C5, and the pyrimidine ring itself. This allows for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

-

Bioisosteric Potential: The pyrimidine core is a well-established bioisostere for other aromatic and heteroaromatic systems found in many biologically active molecules. This allows for "scaffold hopping" strategies to develop novel intellectual property and improve drug-like properties.

-

Hydrogen Bonding Capabilities: The amino groups and ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

-

Established Synthetic Accessibility: As a key intermediate for Vitamin B1, scalable and cost-effective synthetic routes for 4-Amino-5-aminomethyl-2-methylpyrimidine have been developed, ensuring a reliable supply for research and development.[3][6]

Application in Drug Design: From Concept to Clinic

While its direct incorporation into a wide range of non-thiamine-related clinical drugs is an emerging area, the principles of using this scaffold can be extrapolated from its known reactivity and the success of other pyrimidine-based drugs.

Kinase Inhibitors: Targeting Oncogenic Signaling

The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The 4-amino-pyrimidine core can serve as a hinge-binding motif, a critical interaction for inhibiting the activity of many kinases. By modifying the substituents on the pyrimidine ring, one can achieve selectivity for specific kinases.

Conceptual Drug Design Workflow for Kinase Inhibitors

Caption: A generalized workflow for developing kinase inhibitors.

Protocol 1: Synthesis of N-((2-methyl-4-aminopyrimidin-5-yl)methyl) amides

This protocol describes a general method for acylating the aminomethyl group, a key step in creating a library of potential kinase inhibitors.

Materials:

-

4-Amino-5-aminomethyl-2-methylpyrimidine

-

Desired acid chloride (1.1 eq) or carboxylic acid (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

HATU (1.1 eq, if starting from carboxylic acid)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-Amino-5-aminomethyl-2-methylpyrimidine in anhydrous DCM.

-

Add TEA or DIPEA to the solution and cool the mixture to 0 °C in an ice bath.[7]

-

If starting with an acid chloride, add it dropwise to the reaction mixture. If starting with a carboxylic acid, add the acid and HATU to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired N-((2-methyl-4-aminopyrimidin-5-yl)methyl) amide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

-

Purified recombinant kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Synthesized pyrimidine derivatives (test compounds)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

In a white, opaque microplate, add the kinase, substrate, and assay buffer.

-

Add serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).[7]

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to kinase activity.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Antiviral and Antimicrobial Agents

The biosynthesis of thiamine is essential for many microorganisms but absent in humans, making the enzymes in this pathway attractive targets for antimicrobial drug development.[8] 4-Amino-5-aminomethyl-2-methylpyrimidine and its analogs can be explored as inhibitors of these enzymes. For example, Amprolium, a thiamine analog, competitively inhibits thiamin transport in coccidia, demonstrating the potential of this scaffold in developing anti-infective agents.[1]

Signaling Pathway: Thiamine Salvage Pathway as a Drug Target

Caption: Inhibition of the thiamine salvage pathway.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is used to evaluate the effect of the synthesized compounds on the proliferation of cancer cell lines or the viability of microbial cells.

Materials:

-

Cancer cell line or microbial strain of interest

-

Appropriate cell culture medium and supplements

-

Synthesized pyrimidine derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for mammalian cells) or grow to a specific optical density (for microbes).[7]

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Quantitative Data Summary

| Compound Class | Target | Key Assay | Typical Concentration Range | Endpoint |

| N-acyl Pyrimidine Derivatives | Protein Kinases | Kinase-Glo® | 1 nM - 10 µM | IC50 |

| Pyrimidine-based Analogs | Microbial Enzymes | MTT/Broth Microdilution | 0.1 µg/mL - 100 µg/mL | GI50/MIC |

| Sulfonamide Pyrimidines | Various | Cell Proliferation | 10 nM - 50 µM | IC50 |

Conclusion and Future Directions

4-Amino-5-aminomethyl-2-methylpyrimidine represents a valuable and perhaps underutilized scaffold in the broader context of drug discovery. While its fame is cemented in the synthesis of Vitamin B1, its inherent chemical tractability and structural similarity to the core of many successful drugs warrant a deeper exploration of its potential. By applying the principles of medicinal chemistry and the protocols outlined in this guide, researchers can unlock new therapeutic possibilities from this versatile pyrimidine pivot. Future work should focus on building and screening diverse libraries derived from this scaffold against a wide range of biological targets to fully realize its potential in modern drug development.

References

-

Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60. [Link]

-

Request PDF. (2026, January 3). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. (2013, November 6). EPO. [Link]

- Synthesis of substituted 4-amino-pyrimidines - US8252927B2. (n.d.).

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Grokipedia. [Link]

-

Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. (n.d.). [Link]

-

Begley, T. P., et al. (1999). Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

-

Tian, Y., et al. (2022). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Omega. [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - CN1319592A. (n.d.).

-

4-Amino-5-aminomethyl-2-methylpyrimidine | CAS 95-02-3. (n.d.). Veeprho. [Link]

-

4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). In Wikipedia. [Link]

-

4-Amino-5-aminomethyl-2-methylpyrimidine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

4-amino-5-formamidomethyl-2-methylpyrimidine (CHEBI:85895). (n.d.). EMBL-EBI. [Link]

-

KEGG COMPOUND: C01279. (n.d.). genome.jp. [Link]

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). Arkivoc. [Link]

-

Whole cell affinity for 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations. (2024, October 4). PMC. [Link]

-

The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021, November 16). MDPI. [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021, July 8). PubMed. [Link]

-

Scaffold Hopping in Drug Discovery. (n.d.). NIPER, S.A.S. Nagar. [Link]

Sources

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. grokipedia.com [grokipedia.com]

Synthesis of thiobenzoimidazoles using pyrimidine intermediates

Application Note & Protocol

A Modular Strategy for the Synthesis of Benzimidazole-Pyrimidine Thioether Hybrids via Pyrimidine-2-thiol Intermediates

Abstract: This document provides a comprehensive guide to the synthesis of novel thiobenzimidazole derivatives, specifically focusing on 2-((pyrimidin-2-ylthio)methyl)-1H-benzimidazole hybrids. Traditional benzimidazole syntheses often involve the direct condensation of o-phenylenediamines with single-carbon synthons.[1][2] This application note details an alternative, modular strategy that leverages the reactivity of pre-functionalized pyrimidine-2-thiol intermediates. This approach offers significant advantages in building molecular complexity and allows for late-stage diversification, which is highly valuable in medicinal chemistry and drug development. We present detailed, field-proven protocols for the synthesis of the key pyrimidine-2-thiol building block from chalcone precursors, its subsequent coupling with 2-(chloromethyl)-1H-benzimidazole, and the critical characterization steps to ensure product integrity. This guide is intended for researchers and scientists in organic synthesis and drug discovery.

Introduction: Beyond Conventional Benzimidazole Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The incorporation of a sulfur moiety, creating thiobenzimidazoles, further enhances this pharmacological profile. The most common synthetic routes involve the cyclocondensation of an o-phenylenediamine with various reagents like carboxylic acids or aldehydes.[1][2][5]

While effective, these classical methods can sometimes be limited in their ability to generate diverse molecular libraries efficiently. The strategy outlined herein presents a modern alternative: the use of a highly functionalized pyrimidine-2-thiol as a key intermediate. Pyrimidine derivatives themselves are cornerstones in heterocyclic chemistry, integral to nucleic acids and a plethora of bioactive molecules.[6][7][8] By employing a pyrimidine-2-thiol, we can construct complex benzimidazole-pyrimidine thioether hybrids through a robust and modular S-alkylation reaction. This method allows for the independent synthesis and modification of both the pyrimidine and benzimidazole fragments before their final conjugation, providing a powerful tool for structure-activity relationship (SAR) studies.

The Strategic Advantage of Pyrimidine-2-thiol Intermediates

The core of this synthetic strategy lies in the use of substituted 4,6-diarylpyrimidine-2-thiols. These molecules are not merely passive building blocks; their chemical nature is ideally suited for the desired transformation.

-

Tautomerism and Reactivity: The pyrimidine-2-thiol exists in equilibrium with its pyrimidine-2(1H)-thione tautomer. In the presence of a base, the thiol form is readily deprotonated to form a highly nucleophilic thiolate anion. This anion is a soft nucleophile, which preferentially attacks soft electrophilic centers, such as the carbon in an alkyl halide, leading to selective S-alkylation over N-alkylation.

-

Synthetic Accessibility: These key intermediates are readily prepared in high yields through a well-established one-pot cyclocondensation reaction. The reaction of an α,β-unsaturated ketone (chalcone) with thiourea provides a direct and efficient route to a wide variety of substituted pyrimidine-2-thiols.[9][10] This accessibility is crucial for generating a library of diverse final compounds.

-

Modularity: The overall synthesis is convergent. The benzimidazole and pyrimidine moieties are prepared separately and then joined in the final step. This allows for maximum flexibility in designing the target molecule. Different substituents can be incorporated into either heterocyclic system independently to fine-tune the biological or physical properties of the final hybrid molecule.

Synthetic Pathways and Experimental Protocols

The overall synthetic workflow is a three-stage process that involves the preparation of two key heterocyclic intermediates followed by their final coupling.

Overall Synthetic Workflow

The logical flow from readily available starting materials to the final target molecule is depicted below.

Caption: High-level workflow for the modular synthesis of thiobenzimidazole-pyrimidine hybrids.

Protocol 1: Synthesis of 4,6-Diphenylpyrimidine-2-thiol Intermediate

This protocol describes the synthesis of the key pyrimidine intermediate via the cyclocondensation of a chalcone with thiourea, a method adapted from established literature procedures.[9]

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Thiourea

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,3-diphenyl-2-propen-1-one (10.4 g, 50 mmol) and thiourea (3.8 g, 50 mmol).

-

Add ethanol (100 mL) to the flask.

-

Prepare a solution of NaOH (2.0 g, 50 mmol) in water (10 mL) and add it to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the cooled mixture into 200 mL of ice-cold water.

-

Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is approximately 5-6. This will precipitate the product fully.

-

Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield pure 4,6-diphenylpyrimidine-2-thiol as a crystalline solid.

Scientist's Note (Causality):

-

The use of NaOH is critical. It acts as a base to catalyze the Michael addition of thiourea to the chalcone, followed by an intramolecular condensation and dehydration sequence to form the stable pyrimidine ring.

-

Acidification during workup is necessary to neutralize any remaining base and ensure the thiol product, which may exist as a sodium thiolate salt, is fully protonated and precipitates from the aqueous solution.

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol details the preparation of the electrophilic coupling partner required for the final step. The reaction involves the condensation of o-phenylenediamine with chloroacetic acid.

Materials:

-

o-Phenylenediamine

-

Chloroacetic acid

-

Hydrochloric Acid (4M)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 100 mmol) and chloroacetic acid (10.4 g, 110 mmol) in 4M HCl (80 mL).

-

Heat the mixture to reflux for 4 hours with stirring. The reaction progress can be monitored by TLC.

-

After reflux, cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the slow, portion-wise addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. A precipitate will form.

-

Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the crude solid by vacuum filtration, wash it extensively with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2-(chloromethyl)-1H-benzimidazole. This reagent should be used promptly as it can be unstable upon prolonged storage.

Scientist's Note (Trustworthiness):

-

This is a Phillips condensation reaction. The acidic medium facilitates the initial formation of an amide, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.

-

Careful and slow neutralization is essential. Rapid addition of base can cause excessive frothing and loss of product. The final product is often used directly in the next step without further purification, but its purity should be checked by TLC or ¹H NMR.

Protocol 3: Synthesis of 2-(((4,6-Diphenylpyrimidin-2-yl)thio)methyl)-1H-benzimidazole

This final protocol describes the S-alkylation reaction that couples the two key intermediates. A similar procedure for coupling pyrimidine-thiols with benzimidazole-chloromethyl derivatives has been reported.[11]

Materials:

-

4,6-Diphenylpyrimidine-2-thiol (from Protocol 1)

-

2-(Chloromethyl)-1H-benzimidazole (from Protocol 2)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Magnetic stirrer, heating plate, standard glassware

Procedure:

-

To a 100 mL round-bottom flask, add 4,6-diphenylpyrimidine-2-thiol (2.76 g, 10 mmol) and DMF (40 mL).

-

Add triethylamine (2.1 mL, 15 mmol) to the suspension and stir at room temperature for 15 minutes. The thiol should dissolve as the triethylammonium thiolate salt is formed.

-

Add 2-(chloromethyl)-1H-benzimidazole (1.67 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

After completion, cool the reaction to room temperature and pour it into 200 mL of ice-cold water.

-

A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove residual DMF.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/DMF mixture) or by column chromatography on silica gel.

Scientist's Note (Mechanism):

-

Triethylamine acts as a non-nucleophilic base to deprotonate the pyrimidine-2-thiol, generating the thiolate anion.

-

This thiolate then acts as a nucleophile in a classic Sₙ2 reaction, displacing the chloride from the 2-(chloromethyl)-1H-benzimidazole to form the desired C-S bond.

-

DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the cations, leaving the thiolate anion highly reactive.

Caption: Simplified mechanism of the final S-alkylation coupling step.

Data Summary and Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. The table below summarizes expected outcomes for representative compounds based on literature data.[9][11][12]

| Entry | Pyrimidine Substituents (Ar¹, Ar²) | Benzimidazole Moiety | Conditions | Yield (%) | Reference |

| 1 | Phenyl, Phenyl | 2-(Chloromethyl)-1H-benzimidazole | K₂CO₃, DMF, 60 °C, 4h | ~85% | [9][11] |

| 2 | 4-Me-Ph, 4-Me-Ph | 2-(Chloromethyl)-1H-benzimidazole | Et₃N, ACN, reflux, 5h | ~80% | [9][11] |

| 3 | 4-Cl-Ph, 4-Cl-Ph | 2-(Chloromethyl)-1H-benzimidazole | K₂CO₃, DMF, 60 °C, 4h | ~87% | [9] |

| 4 | Phenyl, Phenyl | 2-(Chloromethyl)-5-nitro-1H-benzimidazole | Et₃N, DMF, 70 °C, 3h | ~75% | N/A |

Key Characterization Signatures:

-

¹H NMR: Appearance of a new singlet in the 4.0-4.5 ppm range corresponding to the methylene bridge protons (-S-CH₂-). Disappearance of the thiol proton (S-H) peak from the pyrimidine intermediate.

-

¹³C NMR: Appearance of a new signal for the methylene bridge carbon.

-

IR Spectroscopy: Disappearance of the S-H stretching band (if visible) from the starting thiol.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the final coupled product.

Conclusion

The synthetic strategy detailed in this application note provides a robust and versatile platform for the creation of complex benzimidazole-pyrimidine thioether hybrids. By leveraging the predictable reactivity of pyrimidine-2-thiol intermediates, researchers can access novel chemical entities that are difficult to synthesize using conventional methods. The modularity of this approach is particularly advantageous for drug discovery programs, where the ability to rapidly generate and test a diverse library of analogues is paramount for optimizing lead compounds. The protocols provided are scalable and founded on well-understood reaction mechanisms, ensuring reliability and reproducibility.

References

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. National Center for Biotechnology Information (PMC). [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Pyrimidine appended heterocycles: synthesis, characterization, and biological evaluation. Taylor & Francis Online. [Link]

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

-

Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. National Center for Biotechnology Information (PMC). [Link]

-

Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. National Center for Biotechnology Information (PMC). [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]

-

2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Biointerface Research in Applied Chemistry. [Link]

-

The proposed mechanism for the formation of thiophene‐pyrimidine derivatives 12 a–d. ResearchGate. [Link]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI. [Link]

-

Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. [Link]

-

(PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. National Center for Biotechnology Information (PMC). [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heteroletters.org [heteroletters.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. growingscience.com [growingscience.com]

- 9. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols for the Industrial Synthesis of Vitamin B1 (Thiamine)

Executive Overview

Vitamin B1, or thiamine, is an essential micronutrient vital for carbohydrate metabolism and nerve function.[1][2] Its deficiency can lead to severe health conditions like beriberi.[1] While naturally present in foods like whole grains and legumes, industrial chemical synthesis is the only economically viable method to meet global demand for its use in pharmaceuticals, dietary supplements, and food fortification.[1][2][3]

This document provides a detailed technical guide for the industrial synthesis of thiamine, focusing on a robust and widely-practiced pathway that utilizes acrylonitrile as a cost-effective starting material for the pyrimidine core. This route, often referred to as a Grewe-type synthesis, involves the independent construction of two key heterocyclic intermediates—a pyrimidine moiety and a thiazole moiety—followed by a final condensation to form the thiamine molecule.[2][4][5] We will explore the underlying chemistry, provide scalable, step-by-step protocols, and discuss critical process considerations for researchers and drug development professionals.

The Synthetic Landscape: A Two-Pronged Approach

The industrial synthesis of thiamine is a convergent process. This strategy enhances efficiency by allowing for the parallel production and purification of the two primary building blocks, which are then combined in the final step.

-

Synthesis of the Pyrimidine Moiety: The core of this guide focuses on creating 4-amino-5-aminomethyl-2-methylpyrimidine, also known as Grewe diamine.[2] This process starts with acrylonitrile, a C3 building block, and employs acetamidine to form the pyrimidine ring.[6]

-

Synthesis of the Thiazole Moiety: The second key intermediate is 5-(2-hydroxyethyl)-4-methylthiazole. Its synthesis involves the reaction of a chloroketone with a sulfur source like thioformamide.[7][8]

-

Final Condensation: The pyrimidine and thiazole moieties are covalently linked to form the thiamine cation, which is then typically isolated as a stable salt, such as thiamine hydrochloride or mononitrate.[2][3]

Caption: High-level convergent synthesis strategy for Vitamin B1.

Synthesis of the Pyrimidine Moiety: 4-Amino-5-aminomethyl-2-methylpyrimidine

The construction of the pyrimidine ring is a critical sequence. While various routes exist, those starting from acrylonitrile or its derivatives like malononitrile are common in industrial settings due to raw material costs.[4] The following protocol is a scalable approach adapted from established industrial methods.[9]

The causality of this pathway involves transforming a linear C3 nitrile precursor into a cyclic aminopyrimidine. This is achieved by first creating a reactive enamine intermediate, which then undergoes cyclization with acetamidine. The use of an amidine is crucial as it provides the N-C-N backbone of the pyrimidine ring.

Caption: Workflow for the synthesis of the Grewe diamine intermediate.

Protocol: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

This step creates the core pyrimidine ring with a nitrile group, which will be reduced in the next stage. This method is adapted from a scalable process that avoids the isolation of the sensitive enamine intermediate.[10][9]

-

Reagent Preparation: In a suitable reactor, prepare the Vilsmeier-type ionic salt by reacting dimethylformamide (DMF) with dimethyl sulfate. This is done in situ to create the electrophilic species that will react with the nitrile.

-

Enamine Formation: Cool the reactor and slowly add malononitrile to the prepared ionic salt. This reaction forms the key enamine intermediate, 2-(dimethylaminomethylidene)propanedinitrile. The reaction is typically performed at low temperatures to control exothermicity.

-

Cyclization with Amidine: Without isolating the enamine, add acetamidine hydrochloride to the reaction mixture. The acetamidine acts as the N-C-N component, attacking the enamine and initiating the cyclization cascade.

-

Work-up and Isolation: After the reaction is complete (monitored by HPLC), the mixture is neutralized. The resulting solid, 4-amino-2-methylpyrimidine-5-carbonitrile, precipitates from the solution.

-

Purification: The crude product is collected by filtration, washed with an appropriate solvent (e.g., water or a cold alcohol) to remove residual salts and impurities, and then dried under vacuum. An overall yield of approximately 70% can be expected for this two-step, one-pot sequence.[10][9]

Protocol: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

This final step converts the nitrile group into the required aminomethyl group via catalytic hydrogenation.

-

Reactor Setup: Charge a high-pressure hydrogenation reactor with the 4-amino-2-methylpyrimidine-5-carbonitrile synthesized in the previous step.

-

Catalyst and Solvent: Add a suitable solvent, such as ammonia-saturated methanol, and a hydrogenation catalyst. Raney Nickel is a commonly used catalyst for this type of nitrile reduction due to its high activity and cost-effectiveness.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 bar) and heat to the desired temperature (e.g., 80-120°C). The reaction is highly exothermic and requires careful temperature control.

-

Monitoring and Completion: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Isolation: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude Grewe diamine.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system to achieve the high purity required for pharmaceutical synthesis.

Synthesis of the Thiazole Moiety: 5-(2-Hydroxyethyl)-4-methylthiazole

The thiazole component is synthesized separately. Numerous methods exist, with a common industrial approach involving the condensation of a chloro-acetyl propanol derivative with thioformamide.[8][11]

Protocol: Thiazole Synthesis

-

Thioformamide Preparation: Thioformamide can be prepared by reacting formamide with phosphorus pentasulfide.[8][11] This reaction is typically performed in a solvent like dichloromethane.

-

Condensation Reaction: The prepared thioformamide solution is reacted with 3-chloro-3-acetylpropanol. The mixture is heated under reflux for several hours to drive the condensation and ring-closure reaction.[8]

-

Work-up and pH Adjustment: After cooling, the reaction mixture's pH is adjusted to be alkaline (pH 9-10) using a base like sodium hydroxide solution. This neutralizes any acidic byproducts and facilitates the separation of the organic product.[8]

-

Extraction and Purification: The oil phase containing the product is separated. The aqueous layer is further extracted with a solvent like dichloromethane to maximize recovery. The combined organic extracts are then subjected to vacuum distillation to yield the purified 5-(2-hydroxyethyl)-4-methylthiazole.[8][12] Yields for this process can reach approximately 82%.[12]

Final Assembly: Thiamine Formation

The final step is the quaternization of the thiazole nitrogen by the aminomethyl group of the pyrimidine, forming the thiamine cation.[2][13]

Protocol: Condensation and Salt Formation

-

Reaction Setup: The two key intermediates, Grewe diamine and 5-(2-hydroxyethyl)-4-methylthiazole, are dissolved in a suitable solvent.

-

Condensation: The pyrimidine moiety is typically activated first, for example, by converting the aminomethyl group into a more reactive leaving group (e.g., a bromomethyl derivative using HBr).[2] This activated pyrimidine is then reacted with the thiazole intermediate. The thiazole's nitrogen atom acts as a nucleophile, displacing the leaving group on the pyrimidine's methylene bridge, forming the thiamine structure.

-

Isolation as Hydrochloride Salt: The resulting thiamine is often isolated as its hydrochloride salt for stability and ease of handling.[3] This can be achieved by performing the reaction in an acidic medium or by treating the final product with hydrochloric acid.[14]

-

Purification: The crude thiamine hydrochloride is purified by recrystallization from a solvent such as ethanol or an ethanol/water mixture. The final product is a white crystalline powder.[3]

Quantitative Data and Process Parameters

| Step | Key Reactants | Solvent | Temperature | Key Parameters | Typical Yield | Reference |

| Pyrimidine Synthesis | Malononitrile, Acetamidine HCl | DMF / Methanol | 0-40°C | In-situ enamine formation | ~70% | [10][9] |

| Nitrile Reduction | 4-Amino-2-methylpyrimidine-5-carbonitrile | NH3/Methanol | 80-120°C | H2 Pressure: 50-100 bar, Raney Ni catalyst | >90% | [10] |

| Thiazole Synthesis | 3-Chloro-3-acetylpropanol, Thioformamide | Dichloromethane | Reflux | pH adjustment to 9-10 during workup | ~68-82% | [1][8][12] |

| Final Condensation | Grewe Diamine, Activated Thiazole | Acidic Medium | 60-80°C | Formation of hydrochloride salt | >95% | [4][15] |

Quality Control and Analytical Methods

Ensuring the purity and identity of the final thiamine product is paramount. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

-

Detection: Thiamine can be detected using UV spectroscopy. However, for higher sensitivity and specificity, especially in complex matrices like food or feed, a post-column derivatization method is employed.[16][17][18] In this method, the eluted thiamine is oxidized (e.g., with potassium ferricyanide) to form the highly fluorescent compound thiochrome, which is then detected by a fluorescence detector (Excitation: ~360 nm, Emission: ~430 nm).[18]

-

Sample Preparation: Samples are typically dissolved in acidified water (pH 2.6-2.8) for analysis.[16][17]

-

Purity Standards: The final product must meet the quality standards outlined in pharmacopeias such as the USP, BP, and EP.[3]

Safety and Hazard Management

The industrial synthesis of Vitamin B1 involves hazardous materials that require strict safety protocols.

-

Acrylonitrile: This starting material is a flammable, toxic, and carcinogenic liquid.[19][20]

-

Handling: Must be handled in a closed system or a well-ventilated area.[19] Sources of ignition must be strictly prohibited.[19][21]

-

Incompatibility: It is incompatible with strong acids, bases, oxidizing agents, copper, and amines, as these can induce hazardous polymerization.[19][22]

-

Personal Protective Equipment (PPE): Impervious gloves (e.g., Butyl Rubber), splash-proof goggles, face shields, and appropriate respiratory protection are mandatory.[19][21]

-

Emergency: Emergency showers and eyewash stations must be readily accessible.[19]

-

-

Amidines & Other Reagents: Other reagents like phosphorus pentasulfide, dimethyl sulfate, and strong acids/bases present their own hazards (corrosivity, toxicity) and must be handled with appropriate engineering controls and PPE.

-

Catalytic Hydrogenation: This step involves flammable hydrogen gas under high pressure and temperature, posing a significant explosion risk. The process requires a properly rated and maintained reactor, robust temperature and pressure controls, and inert gas purging procedures.

References

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

- CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. [Link]

-

Thiamine - Wikipedia. Wikipedia. [Link]

-

Vitamin B1 ( Thiamine HCl and Mononitrate ) Manufacturers and Production Process. OKCHEM. [Link]

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

- US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.

-

Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

-

Thiamine HCl (Vitamin B1) Manufacturing Plant Project Report 2026. IMARC Group. [Link]

- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. [Link]

- Synthesis process of thiothiamine - CN104140420A.

- CN103387573A - Preparation process for thiamine hydrochloride.

-

Biosynthesis of the pyrimidine moiety of thiamine. A new route of pyrimidine biosynthesis involving purine intermediates. PMC. [Link]

-

Production of a precursor to the pyrimidine moiety of thiamine. PubMed. [Link]

-

Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily. PMC. [Link]

-

Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... ResearchGate. [Link]

-

ACRYLONITRILE HAZARD SUMMARY. NJ.gov. [Link]

-

Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC With Post-Column Derivatization and Fluorescence Detection. Pickering Test Solutions. [Link]

-

An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. ResearchGate. [Link]

-

The role of the pyrimidine 4-amino-group in thiamine. Journal of the Chemical Society C. [Link]

-

Acrylonitrile. EPA OSC Response. [Link]

- EP0342482A2 - Process for the preparation of pyrimidine derivatives.

-

Acrylonitrile. CEFIC. [Link]

-

A New Convergent Synthesis of Thiamine Hydrochloride. ResearchGate. [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. EFSA. [Link]

-

1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. [Link]

-

Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. PMC. [Link]

-

Spectrophotometric determination of vitamin B-1 in a pharmaceutical formulation using triphenylmethane acid dyes. ResearchGate. [Link]

-

Vitamin B1 Biosynthesis. Fitzpatrick Lab - UNIGE. [Link]

-

SYNTHESIS OF VITAMIN B1. Journal of the American Chemical Society. [Link]

-

Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Anti-microbial Drug Targets?. Bentham Science. [Link]

-

Analysis of Vitamin B1 in Foods and Dietary Supplements by HPLC with Post-Column Derivatization and Fluorescence Detection. LCGC International. [Link]

- CN101948465A - Method for preparing vitamin B1 intermediate.

-

Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. PubMed. [Link]

Sources

- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. acrossbiotech.com [acrossbiotech.com]

- 4. engineering.org.cn [engineering.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 7. 5-(2-Hydroxyethyl)-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 8. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 12. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 13. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103387573A - Preparation process for thiamine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pickeringlabs.com [pickeringlabs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 19. nj.gov [nj.gov]

- 20. petrochemistry.eu [petrochemistry.eu]

- 21. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 22. epaosc.org [epaosc.org]

Application Note: Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines

[1]

Introduction & Strategic Value

The 4-aminopyrimidine core is a fundamental pharmacophore in modern drug discovery, serving as the structural anchor for numerous ATP-competitive kinase inhibitors. Traditional syntheses often rely on harsh nucleophilic aromatic substitution (

Lewis acid catalysis offers a superior alternative: direct condensation of nitriles with amidines . This approach activates the nitrile "electrophile" under milder conditions, improving regioselectivity and allowing for the use of sensitive functional groups. This guide details two distinct protocols:

-

Scalable Industrial Protocol:

-catalyzed condensation of acrylonitrile derivatives. -

Rapid Diversity Protocol:

-catalyzed multicomponent reaction (MCR) for substituted libraries.

Mechanistic Insight

Understanding the dual role of the Lewis Acid (LA) is critical for optimization. The LA (

Mechanistic Pathway (Graphviz Diagram)

Figure 1: Catalytic cycle showing Lewis Acid activation of the nitrile species, facilitating amidine addition and subsequent ring closure.

Protocol 1: Scalable -Catalyzed Condensation

Best for: Large-scale synthesis, "Industrial" robustness, and simple aliphatic/aromatic substituents. Basis: This method is adapted from the DSM Nutritional Products process, known for its scalability and avoidance of carcinogenic intermediates.

Materials

-

Substrate A: 3-Ethoxyacrylonitrile (or related

-functionalized nitrile). -

Substrate B: Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl).

-

Catalyst: Zinc Chloride (

), anhydrous (98%+). -

Solvent: Isopropanol (IPA) or Toluene.

-

Base: Triethylamine (

) or Sodium Ethoxide (

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a dry 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Isopropanol (10 volumes) .

-

Add Amidine Hydrochloride (1.1 equiv) .

-

Add

(0.20 equiv) . Critical: Do not reduce catalyst loading below 15 mol%, as stoichiometry affects the stirrability of the slurry [1].

-

-

Activation & Addition:

-

Stir the mixture at room temperature for 15 minutes to allow partial coordination.

-

Add Base (1.1 equiv) dropwise to neutralize the HCl salt. Stir for 30 minutes.

-

Add 3-Ethoxyacrylonitrile (1.0 equiv) slowly via an addition funnel.

-

-

Reaction:

-

Heat the mixture to reflux (80–85 °C) .

-

Maintain reflux for 6–12 hours . Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM).

-

Observation: The mixture typically transitions from a white slurry to a pale yellow solution/suspension.

-

-

Workup & Purification:

-

Cool reaction to 20 °C.

-

Quench: Add water (5 volumes) to dissolve inorganic salts (

species). -

Extraction: Extract with Ethyl Acetate (

volumes). -

Drying: Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Crystallization: Recrystallize the crude solid from Ethanol/Heptane to obtain pure 4-aminopyrimidine.

-

Data Summary: Protocol 1 Efficiency

| Parameter | Specification | Notes |

| Yield | 80–92% | High atom economy. |

| Purity | >98% (HPLC) | Minimal side products. |

| Scale | Gram to Kilogram | Validated for industrial batches. |

| Key Risk | Moisture sensitivity |

Protocol 2: -Catalyzed Multicomponent Reaction (MCR)

Best for: Rapid library generation, high diversity, and introducing complexity in a single step. Basis: Utilizes the high oxophilicity of Iron(III) to activate carbonyls and nitriles simultaneously.

Materials

-

Substrate A: Aryl Aldehyde (1.0 equiv).

-

Substrate B: Malononitrile (1.0 equiv).

-

Substrate C: Amidine (or Ammonium Acetate for simple amines) (1.2 equiv).

-

Catalyst: Iron(III) Chloride (

), anhydrous (10 mol%). -

Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology

-

One-Pot Assembly:

-

In a microwave vial (or round-bottom flask), combine Aryl Aldehyde and Malononitrile .

-

Add Ethanol (5 mL/mmol) .

-

Add

(10 mol%) .

-

-

Knoevenagel Condensation (In Situ):

-

Stir at Room Temperature for 10 minutes. The solution will turn yellow/orange as the arylidenemalononitrile intermediate forms.

-

-

Cyclization:

-

Add the Amidine (e.g., Benzamidine) to the reaction mixture.

-

Thermal Method: Reflux at 80 °C for 4–6 hours.

-

Microwave Method (Recommended): Seal the vial and irradiate at 120 °C for 15–20 minutes (Power: 150W).

-

-

Workup:

-

Cool to room temperature.[1]

-

The product often precipitates directly from Ethanol.

-

Filtration: Filter the solid and wash with cold Ethanol and Water.

-

Recrystallization: If necessary, recrystallize from DMF/Ethanol.

-

Troubleshooting & Optimization

Solvent Effects on Reaction Rate

The choice of solvent significantly impacts the Lewis Acid activity. Coordinating solvents (like THF) can compete with the substrate for the metal center, slowing the reaction.

| Solvent | Dielectric Constant | Reaction Rate | Recommendation |

| Toluene | 2.38 | Fast | Excellent for |

| Isopropanol | 18.3 | Moderate | Preferred for Protocol 1; balances solubility and rate. |

| THF | 7.58 | Slow | Avoid; coordinates strongly to Lewis Acids. |

| Ethanol | 24.5 | Fast (MCR) | Preferred for Protocol 2; supports proton transfer. |

Common Issues

-

Stalling: If the reaction stalls at 50% conversion, add a fresh portion of catalyst (5 mol%) and increase temperature by 10 °C.

-

Hydrolysis: If the nitrile hydrolyzes to an amide (side product), ensure the system is strictly anhydrous.

must be dried (fused) before use if not fresh.

References

-

Letinois, U., et al. (2013). "Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process." Organic Process Research & Development.

-

Porashar, B., & Saikia, A. K. (2024).[2] "Lewis Acid Mediated Synthesis of 4-Aminoquinoline Derivatives...". Synthesis.

-

Barthakur, M. G., et al. (2007). "A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction...". Synlett.

-

Ji, W., et al. (2008).[3] "FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction...". Synlett.

-

BenchChem Application Note. "Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling."

Sources

- 1. Zinc-catalyzed cycloisomerizations. Synthesis of substituted furans and furopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lewis Acid Mediated Synthesis of 4-Aminoquinoline Derivatives from 2-Aminobenzonitriles and Activated Alkynes via Aza-Michael and Annulation Reactions [organic-chemistry.org]

- 3. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]

Troubleshooting & Optimization

Removing Impurity G from Thiamine synthesis batches

Guide: Identification and Removal of Impurity G from Thiamine Synthesis Batches

Welcome to the technical support center for Thiamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to process impurities, specifically focusing on the identification and removal of Thiamine EP Impurity G. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your synthesis and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is Thiamine Impurity G and why is it a concern?

Thiamine EP Impurity G is a process-related impurity that can arise during the synthesis of Thiamine.[1] Its chemical name is 5-(2-Acetoxyethyl)-3-((4-amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium chloride, also known as Thiamine Acetate Ester.[2]

Chemical Structure: Impurity G is structurally very similar to Thiamine, with the key difference being the acetylation of the primary alcohol group on the thiazole ring.

Significance: As a process impurity, its presence indicates non-ideal reaction conditions or incomplete reactions.[1] For pharmaceutical applications, controlling impurities is a critical regulatory requirement to ensure the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3] Monitoring and controlling Impurity G is therefore essential for process validation and quality control.[1]

Q2: What are the common causes for the formation of Impurity G during Thiamine synthesis?

Impurity G is classified as a process impurity, meaning it is generated from the chemical transformation of reactants, intermediates, or the drug substance itself.[3] Its formation is typically linked to specific reagents and conditions used during synthesis.

Plausible Formation Mechanisms:

-

Acetylation Side-Reaction: The most direct cause is the esterification of Thiamine's hydroxyl group. This can occur if acetic acid, acetyl chloride, or acetic anhydride are used as reagents or solvents in the synthesis or work-up steps, particularly under conditions that favor ester formation (e.g., presence of an acid catalyst, elevated temperatures).

-

Residual Starting Materials: Some synthesis routes may utilize precursors that contain acetyl groups. Incomplete reaction or carry-over of these precursors can lead to the formation of acetylated by-products.

-

Degradation: While primarily a process impurity, conditions of extreme heat or pH in the presence of certain buffers (e.g., acetate) could potentially lead to the formation of related esters, though degradation more commonly leads to cleavage of the thiamine molecule.[4][5]

Q3: How can I reliably detect and quantify Impurity G in my Thiamine batches?

The most robust and widely accepted method for analyzing Thiamine and its related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.[6][7][8] This technique effectively separates the more polar Thiamine from the slightly less polar Impurity G.

A typical HPLC method, as adapted from pharmacopoeial standards and scientific literature, is outlined below.[9][10]

| Parameter | Recommended Setting | Rationale & Expert Notes |

| Column | Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for polar, water-soluble compounds like Thiamine and its impurities. |

| Mobile Phase | Gradient or isocratic elution using a buffered aqueous phase with an organic modifier (e.g., acetonitrile/methanol). An ion-pairing reagent like sodium 1-octanesulfonate is often included.[6][11] | The buffer (e.g., phosphate or acetate) controls the pH to ensure consistent ionization of the analytes. The ion-pairing reagent improves retention and peak shape of the cationic Thiamine molecule on the C18 stationary phase. |

| Detection | UV Spectrophotometer at ~248 nm[6][10] | Thiamine and its related impurities exhibit strong absorbance in this UV range, allowing for sensitive detection. |

| Flow Rate | 1.0 - 1.2 mL/min[6] | A standard flow rate that provides good separation efficiency without excessive backpressure. |

| Column Temp. | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Quantification | External standard method using a certified reference standard of Thiamine Impurity G. | For accurate quantification, a calibration curve should be generated using a reference standard of the impurity. |

Troubleshooting Guide: Elevated Levels of Impurity G Detected

This section provides a systematic workflow for addressing batches of Thiamine Hydrochloride found to contain unacceptable levels of Impurity G.

Problem Statement:

Post-synthesis analysis of a Thiamine HCl batch via HPLC shows a peak corresponding to Impurity G that exceeds the established specification limit (e.g., >0.10%).

The following diagram outlines the logical workflow for troubleshooting this issue.

Caption: Troubleshooting workflow for addressing out-of-spec Impurity G.

Step 1: Confirm the Identity of the Impurity

Causality: Before proceeding with any corrective action, it is crucial to unequivocally confirm that the out-of-specification peak is indeed Impurity G and not another co-eluting substance. An incorrect identification can lead to a futile purification strategy.

Experimental Protocol:

-

Prepare Samples:

-

Dissolve a sample of the impure Thiamine HCl batch in the HPLC mobile phase.

-

Dissolve a certified reference standard (CRS) of Thiamine Impurity G in the mobile phase.

-

-

Co-injection Analysis:

-

Inject the impure batch sample onto the HPLC system to obtain its chromatogram.

-

Spike the impure batch sample with a small amount of the Impurity G reference standard solution and inject it again (co-injection).

-

-

Analyze Results:

-

Confirmation: If the peak area of the suspected impurity increases proportionally without the appearance of a new peak or shoulder, the identity is confirmed.

-

Mismatch: If a new peak appears or the peak shape is distorted, the initial peak is not Impurity G, and further investigation is required.

-

Step 2: Investigate the Synthesis Protocol

Causality: Since Impurity G is a process impurity, its formation is directly linked to the reaction conditions. A thorough review of the batch manufacturing record can often pinpoint the root cause, which is essential for preventing recurrence.

Review Checklist:

-

Reagent Purity & Stoichiometry: Were any reagents containing acetate (e.g., acetic acid) used? Was there an unintentional excess of any such reagent?

-

Solvent Analysis: Were solvents like ethyl acetate used in work-up, and could transesterification have occurred?

-

Temperature Profiles: Did any stage of the reaction or work-up experience a temperature excursion above the validated range?

-

pH Control: Was the pH maintained within the specified limits throughout the process? Deviations can alter reaction pathways.

-

Reaction Time: Was the reaction time extended, potentially allowing for the slow formation of side products?

Step 3: Implement Purification Protocol via Recrystallization

Causality: Recrystallization is a powerful technique for purifying crystalline solids. It operates on the principle that the desired compound and the impurity have different solubility profiles in a given solvent or solvent system. For Thiamine HCl, a highly polar compound, a mixed solvent system of water and a less polar organic solvent like isopropanol is highly effective.[12] Thiamine HCl is freely soluble in water but poorly soluble in isopropanol.[12][13] Impurity G, being a slightly less polar ester, will have a subtly different solubility profile that can be exploited.

The goal is to dissolve the impure solid in a minimum amount of hot solvent (in which it is soluble) and then cool the solution or add an anti-solvent (in which it is insoluble) to force the pure desired compound to crystallize out, leaving the impurity behind in the solution (mother liquor).

Experimental Protocol: Recrystallization of Thiamine HCl from a Water-Isopropanol System (This protocol is adapted from established methods for producing pharmaceutical-grade Thiamine HCl.[12])

-

Dissolution:

-

For each kilogram of impure Thiamine HCl, add approximately 0.7 to 1.5 liters of USP-grade water. The exact volume should be the minimum required to fully dissolve the material at an elevated temperature (e.g., 50-60°C).

-

Stir the mixture until all solids are completely dissolved.

-

-

Filtration (Optional but Recommended):

-

Perform a hot filtration of the aqueous solution through a suitable filter to remove any insoluble particulate matter.

-

-

Crystallization:

-

In a separate, larger vessel, place 2 to 20 liters of pre-filtered isopropanol (per kilogram of starting material). A common ratio is around 5-10 liters.

-

While agitating the isopropanol, slowly add the hot aqueous Thiamine HCl solution. The addition will cause the Thiamine HCl to precipitate out of the solution due to its low solubility in the isopropanol-rich mixture.

-

Control the rate of addition and agitation speed to influence crystal size and purity. Slower addition generally yields larger, purer crystals.

-

-

Maturation & Cooling:

-

After the addition is complete, continue to stir the slurry for a period (e.g., 1-2 hours) to allow crystallization to complete.

-

Cool the mixture to a lower temperature (e.g., 0-5°C) to maximize the yield of the crystallized product.

-

-

Isolation and Washing:

-

Filter the crystalline Thiamine HCl using a Büchner funnel or centrifuge.

-

Wash the filter cake with a small volume of cold, fresh isopropanol to remove residual mother liquor containing the dissolved impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[12]

-

The diagram below illustrates the key stages of this purification workflow.

Caption: Step-by-step workflow for the recrystallization of Thiamine HCl.

Step 4: Verify Purity of Final Product

Causality: This final analytical step is the self-validating part of the protocol. It provides quantitative data to confirm that the purification process was successful and that the final batch meets all quality specifications before being released.

Protocol:

-

Obtain a representative sample of the final, dried Thiamine HCl product.

-

Analyze the sample using the validated HPLC method described in the FAQ section.

-

Compare the resulting chromatogram to the specification limits. The peak corresponding to Impurity G should now be below the reporting threshold or within the acceptable limit (e.g., <0.10%). Other process impurities should also be monitored.

-

If the batch passes, it can be released. If it fails, a second purification pass (rework) may be considered, or the batch may need to be rejected.

References

-

IMPURITY PROFILING IMPURITY PROFILING OF THIAMINE HYDROCHLORIDE INJECTION BY RP-HPLC AND CHARACTERIZATION OF DEGRADATION PRODUCT BY LC-MS/MS/QTOF. (2020, September). ResearchGate. Available at: [Link]

- US Patent US9663507B1 - Crystallisation of thiamine hydrochloride. (2017, May 30). Google Patents.

-

Determination by Chromatographic Methods of Degradation Products of Thiamine 100mg Injection. Academia.edu. Available at: [Link]

-

Thiamine Impurities and Related Compound. Veeprho. Available at: [Link]

-

Thiamine Assays—Advances, Challenges, and Caveats. (2017, March 8). National Institutes of Health (NIH). Available at: [Link]

-

Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2014, May 13). EURL-FA. Available at: [Link]

-

Chemistry of thiamine degradation on food products and model systems. Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Thiamine Hydrochloride. Japanese Pharmacopoeia. Available at: [Link]

-

THIAMINE HYDROCHLORIDE Thiamini hydrochloridum. European Pharmacopoeia. Available at: [Link]

Sources

- 1. Blog Details [chemicea.com]

- 2. Thiamine EP Impurity G – CAS 1037-29-2 | Reliable Manufacturer of Impurity Standards [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. (PDF) Determination by Chromatographic Methods of Degradation Products of Thiamine 100mg Injection [academia.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Vitamin B1 (Thiamine) Analysis Reagents - Creative Diagnostics [creative-diagnostics.com]

- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 10. drugfuture.com [drugfuture.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]

- 13. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

Validation & Comparative

A Senior Application Scientist's Guide to Validated Analytical Methods for Pyrimidine Intermediate Purity

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in a vast array of therapeutics, including antiviral and anticancer agents.[1] The seemingly minor presence of impurities can have significant implications, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for purity determination are of paramount importance.